6-Bromo-8-methoxyquinazolin-2(1H)-one
Overview
Description
6-Bromo-8-methoxyquinazolin-2(1H)-one is a quinazoline derivative with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 g/mol. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 8th position on the quinazoline ring structure. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-methoxyquinazolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-aminobenzonitrile and 6-bromopyridine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to form the quinazoline core.
Methoxylation: The resulting quinazoline core is then subjected to methoxylation using methanol and an acid catalyst, such as hydrochloric acid (HCl), to introduce the methoxy group at the 8th position.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-8-methoxyquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can be performed to remove the bromine atom, resulting in different derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Quinazolinone derivatives with different oxidation states.
Reduction Products: Derivatives lacking the bromine atom.
Substitution Products: Compounds with various functional groups introduced at different positions.
Scientific Research Applications
6-Bromo-8-methoxyquinazolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is employed in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, including as an antitumor agent and in the treatment of various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Bromo-8-methoxyquinazolin-2(1H)-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
6-Bromo-8-methoxyquinazolin-2(1H)-one is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other quinazoline derivatives, such as 6-chloro-8-methoxyquinazolin-2(1H)-one and 6-fluoro-8-methoxyquinazolin-2(1H)-one.
Uniqueness: The presence of the bromine atom at the 6th position gives this compound distinct chemical and biological properties compared to its chloro- and fluoro- analogs.
Properties
IUPAC Name |
6-bromo-8-methoxy-1H-quinazolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-7-3-6(10)2-5-4-11-9(13)12-8(5)7/h2-4H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFYLIKECNEGDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1NC(=O)N=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20701527 | |
Record name | 6-Bromo-8-methoxyquinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20701527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953039-13-9 | |
Record name | 6-Bromo-8-methoxyquinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20701527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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